molecular formula C11H7BrOS B2412544 5-(2-Bromophenyl)thiophene-2-carbaldehyde CAS No. 886509-00-8

5-(2-Bromophenyl)thiophene-2-carbaldehyde

Cat. No.: B2412544
CAS No.: 886509-00-8
M. Wt: 267.14
InChI Key: IQUYPNNYNSJOEJ-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromophenyl group at the 5-position and an aldehyde group at the 2-position of the thiophene ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)thiophene-2-carbaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method is the bromination of 2-phenylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-2-phenylthiophene is then subjected to formylation using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products Formed

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

    Oxidation: 5-(2-Bromophenyl)thiophene-2-carboxylic acid.

    Reduction: 5-(2-Bromophenyl)thiophene-2-methanol.

Scientific Research Applications

5-(2-Bromophenyl)thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromophenyl and aldehyde groups allows it to form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzyme activity. Additionally, its thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    5-Bromothiophene-2-carboxaldehyde: Similar structure but lacks the phenyl group.

    2-Bromo-5-phenylthiophene: Similar structure but lacks the aldehyde group.

    5-(4-Bromophenyl)thiophene-2-carbaldehyde: Similar structure but with the bromine atom at the 4-position of the phenyl ring.

Uniqueness

5-(2-Bromophenyl)thiophene-2-carbaldehyde is unique due to the specific positioning of the bromophenyl and aldehyde groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-(2-bromophenyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrOS/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUYPNNYNSJOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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